molecular formula C11H11N3O B11895878 7-Methylquinoline-2-carbohydrazide CAS No. 78224-52-9

7-Methylquinoline-2-carbohydrazide

Cat. No.: B11895878
CAS No.: 78224-52-9
M. Wt: 201.22 g/mol
InChI Key: XCLFAFWOKHTTOC-UHFFFAOYSA-N
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Description

7-Methylquinoline-2-carbohydrazide is a chemical compound with the molecular formula C₁₁H₁₁N₃O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylquinoline-2-carbohydrazide typically involves the reaction of 7-methylquinoline-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methylquinoline-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

7-Methylquinoline-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methylquinoline-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2-carbohydrazide
  • 8-Methylquinoline-2-carbohydrazide
  • 2-Methylquinoline-3-carbohydrazide

Uniqueness

7-Methylquinoline-2-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring This structural feature imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

78224-52-9

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

7-methylquinoline-2-carbohydrazide

InChI

InChI=1S/C11H11N3O/c1-7-2-3-8-4-5-9(11(15)14-12)13-10(8)6-7/h2-6H,12H2,1H3,(H,14,15)

InChI Key

XCLFAFWOKHTTOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C(=O)NN

Origin of Product

United States

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